(4-Chlorobenzoyl)pyrrolidine

Description

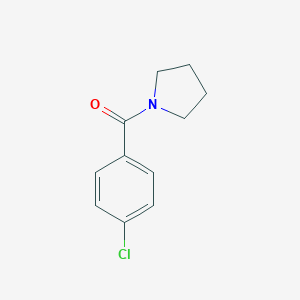

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDOTKBSNHPPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356110 | |

| Record name | (4-Chlorobenzoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-05-2 | |

| Record name | (4-Chlorophenyl)-1-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorobenzoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Chlorobenzoyl Pyrrolidine and Its Derivatives

Direct Acylation Approaches

The most direct and widely employed method for the synthesis of N-(4-Chlorobenzoyl)pyrrolidine is the acylation of a pyrrolidine (B122466) ring. This can be achieved through several reliable strategies.

Condensation Reactions with Pyrrolidine Ring Precursors

While less common for the direct synthesis of the title compound itself, condensation reactions are crucial for forming the initial pyrrolidine ring, which can then be acylated. These methods often involve the cyclization of acyclic precursors. For instance, the condensation of a primary amine with a 1,4-dicarbonyl compound can lead to the formation of a pyrrolidine ring, which is then available for subsequent acylation with a 4-chlorobenzoyl moiety.

Application of 4-Chlorobenzoyl Halides as Acylating Reagents

The Schotten-Baumann reaction is a classic and highly effective method for the N-acylation of pyrrolidine. This approach involves the reaction of pyrrolidine with 4-chlorobenzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. iucr.org The reaction is often carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at controlled temperatures, usually ranging from 0 °C to room temperature. Common bases employed include triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

A general procedure involves dissolving pyrrolidine in the chosen solvent, adding the base, and then slowly introducing 4-chlorobenzoyl chloride. The reaction mixture is stirred for a period to ensure complete conversion, followed by an aqueous workup and extraction with an organic solvent. iucr.org Purification is typically achieved through column chromatography or distillation under reduced pressure. iucr.org This method is highly efficient and provides good yields of the desired N-(4-Chlorobenzoyl)pyrrolidine.

| Reagents | Solvent | Base | Temperature | Purification |

| Pyrrolidine, 4-Chlorobenzoyl chloride | THF or DCM | TEA or DIPEA | 0°C to room temperature | Column chromatography or distillation |

Multi-Component Reaction Strategies for Pyrrolidine Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrrolidine derivatives in a single step. tandfonline.comrsc.orgresearchgate.net These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. tandfonline.com

One notable MCR for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. tandfonline.combeilstein-journals.org The azomethine ylide can be generated in situ from the condensation of an amino acid (like proline or sarcosine) with an aldehyde or ketone. tandfonline.combeilstein-journals.orgmdpi.com While not directly producing N-(4-Chlorobenzoyl)pyrrolidine, this strategy can be adapted to create a pyrrolidine scaffold that can be subsequently acylated or that already incorporates a precursor to the 4-chlorobenzoyl group. For example, a three-component reaction between an aldehyde, an amine, and a 1,1-cyclopropanediester, catalyzed by a Lewis acid like Yb(OTf)₃, can yield highly substituted pyrrolidines. organic-chemistry.org These products can then be chemically modified to introduce the N-(4-chlorobenzoyl) group.

| Reaction Type | Key Components | Catalyst/Conditions | Product Type |

| 1,3-Dipolar Cycloaddition | Isatin (B1672199), L-proline, Thiochromene-based chalcones | Methanol, reflux | Spirooxindole/pyrrolidine/thiochromene hybrids mdpi.com |

| Yb(OTf)₃-catalyzed three-component reaction | Aldehydes, Amines, 1,1-Cyclopropanediesters | Yb(OTf)₃ | Substituted pyrrolidines organic-chemistry.org |

Stereoselective Synthesis Protocols

The development of stereoselective methods for the synthesis of pyrrolidine derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. mdpi.comnih.gov Stereoselective approaches can be broadly categorized into two groups: those that start with a chiral precursor, such as L-proline, and those that induce chirality during the ring-forming step. mdpi.com

The use of chiral catalysts in 1,3-dipolar cycloaddition reactions is a powerful strategy for the enantioselective synthesis of pyrrolidine derivatives. rsc.org For instance, the reaction between an azomethine ylide and a dipolarophile in the presence of a chiral metal complex can lead to the formation of enantioenriched spiro-pyrrolidines. rsc.org

Another approach involves the diastereoselective synthesis of polysubstituted pyrrolidines. The Yb(OTf)₃-catalyzed three-component reaction mentioned earlier often proceeds with high diastereoselectivity, favoring the formation of the cis-2,5-disubstituted pyrrolidine. organic-chemistry.org The stereochemical outcome can be influenced by the nature of the reactants and the catalyst. rsc.orgunipi.it

Derivatization from the N-(4-Chlorobenzoyl)pyrrolidine Core Structure

Once the N-(4-Chlorobenzoyl)pyrrolidine core is synthesized, it can be further modified to create a diverse library of compounds for various applications.

Functionalization at the Pyrrolidine Ring System

The pyrrolidine ring of N-(4-Chlorobenzoyl)pyrrolidine can be functionalized at various positions. Redox-neutral α-C–H functionalization has emerged as a powerful tool for introducing substituents at the α-position of the pyrrolidine ring. nih.gov This can be achieved using an oxidizing agent and a suitable nucleophile. nih.gov For example, α-arylation of N-aryl pyrrolidines can be accomplished, and subsequent removal of the N-aryl group can provide access to α-substituted pyrrolidines. nih.gov

Furthermore, the pyrrolidine core can be part of more complex structures, such as spiro compounds. For example, spiro[pyrrolidine-3,3'-oxindole] derivatives, which have shown significant bioactivity, can be synthesized. researchgate.net The N-(4-chlorobenzoyl) group can be incorporated into these complex scaffolds. researchgate.net

| Functionalization Strategy | Position | Reagents/Conditions | Resulting Structure |

| α-C–H Arylation | α-position | Quinone monoacetal (oxidant), Aryl nucleophile, DABCO (base) | α-Aryl-substituted pyrrolidine nih.gov |

| Spirocyclization | C3-position | Condensation with isatin derivatives and an amino acid | Spiro[pyrrolidine-3,3'-oxindole] researchgate.net |

Modifications on the 4-Chlorobenzoyl Moiety

Modifications to the 4-chlorobenzoyl portion of N-(4-Chlorobenzoyl)pyrrolidine are frequently explored to modulate the electronic and steric properties of the molecule, which can influence its biological activity and physical characteristics.

A common strategy involves the substitution of the chlorine atom with other functional groups. For instance, replacing the chloro group with electron-donating groups like methoxy (B1213986) or methyl, or electron-withdrawing groups such as trifluoromethyl and nitro, can alter the electron density of the benzoyl ring. researchgate.netresearchgate.net These substitutions can impact the rotational barrier around the amide C-N bond, a key factor in the molecule's conformational dynamics. researchgate.net

Another approach is the introduction of additional substituents onto the benzoyl ring. For example, adding a second fluorine atom to the phenolic ring of related piperidine (B6355638) derivatives has been investigated. researchgate.net The synthesis of these modified compounds often involves the reaction of pyrrolidine with the corresponding substituted benzoyl chloride. mdpi.com For example, N-(p-Chlorobenzoyl)pyrrolidine can be synthesized by reacting pyrrolidine with 4-chlorobenzoyl chloride in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (CH2Cl2). mdpi.com

Furthermore, the 4-chlorobenzoyl moiety can be incorporated into more complex structures. For example, it has been used in the synthesis of N'-(4-Chlorobenzoyl)-N-(pyrrolidin-1-yl)thiourea, which is prepared by converting 4-chlorobenzoyl chloride into 4-chlorobenzoyl isothiocyanate and subsequently condensing it with pyrrolidine. researchgate.net

Table 1: Examples of Modifications on the 4-Chlorobenzoyl Moiety

| Starting Material | Reagent(s) | Resulting Moiety | Reference |

|---|---|---|---|

| 4-Chlorobenzoyl chloride | Pyrrolidine, DIPEA | N-(4-Chlorobenzoyl)pyrrolidine | mdpi.com |

| 4-Chlorobenzoyl chloride | Pyrrolidine, Isothiocyanate formation | N'-(4-Chlorobenzoyl)-N-(pyrrolidin-1-yl)thiourea | researchgate.net |

| Substituted benzoyl chlorides | Pyrrolidine | N-(Substituted-benzoyl)pyrrolidine | researchgate.netresearchgate.net |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of N-(4-Chlorobenzoyl)pyrrolidine and its derivatives aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.

One key area of focus is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in related heterocyclic syntheses. This technique offers enhanced energy transfer compared to conventional heating methods.

The replacement of hazardous solvents with more environmentally benign alternatives is another cornerstone of green synthetic design. For instance, solvents like cyclopentyl methyl ether (CPME) or ethyl acetate (B1210297) are being explored as replacements for dimethylformamide (DMF) to lessen the environmental footprint without compromising reaction efficiency.

Catalysis also plays a crucial role in green synthesis. The use of biodegradable catalysts, such as immobilized lipases, or highly efficient catalytic systems can enhance reaction rates and selectivity, leading to cleaner reaction profiles and reduced waste. In the synthesis of related amide derivatives, the use of pyridine (B92270) as a catalyst in nucleophilic acyl substitution reactions has been documented. ajgreenchem.com

Photochemical synthesis, often conducted in flow chemistry setups, represents a cutting-edge green methodology. acs.org This approach utilizes light to initiate reactions, often under mild conditions, and can lead to highly selective transformations. acs.org

Synthesis of Complex Pyrrolidine-Based Architectures Incorporating 4-Chlorobenzoyl Units

The (4-chlorobenzoyl)pyrrolidine scaffold is a versatile platform for the construction of more elaborate and complex molecular architectures. These larger structures often exhibit interesting biological activities and are synthesized through multi-step reaction sequences.

One common strategy is the use of multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step. For example, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with various dipolarophiles can lead to the formation of spirooxindole pyrrolidine derivatives that incorporate a chlorobenzoyl moiety. nih.govmdpi.com

Another approach involves the sequential addition of different molecular fragments. For instance, a series of 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea/guanidine derivatives have been synthesized. jocpr.com This synthesis involves the initial reaction of a substituted benzoic acid with thionyl chloride to form the benzoyl chloride, which is then reacted with other intermediates to build the final complex structure. jocpr.com

The 4-chlorobenzoyl unit can also be attached to other heterocyclic systems. For example, it has been incorporated into thiazole (B1198619) derivatives, where the synthesis involves the reaction of an appropriate amine with 4-chlorobenzoyl chloride. nih.gov Similarly, complex triazole derivatives bearing a 4-chlorobenzoyl group have been prepared through a multi-step process involving the formation of a benzyl (B1604629) azide (B81097) intermediate. google.com

Furthermore, the pyrrolidine ring itself can be part of a larger, polycyclic framework. The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} systems has been achieved through a multicomponent reaction involving a primary amine, a maleimide, and an aldehyde, where the order of addition of reagents is crucial for the reaction's success. ua.es

Table 2: Examples of Complex Architectures Incorporating this compound Units

| Synthetic Strategy | Key Intermediates | Resulting Architecture | Reference |

|---|---|---|---|

| Multicomponent 1,3-dipolar cycloaddition | Azomethine ylides, Isatin, (E)-3-(4-chloro-2H-thiochromen-3-yl)-1-phenylprop-2-en-1-one | Spirooxindole pyrrolidine grafted thiochromene | mdpi.com |

| Multi-step synthesis | 4-Chlorobenzoyl chloride, 1-(phenylsulfonyl)urea/guanidine, 2-chloro-1-(pyrrolidin-1-yl)ethanone | 1-(4-Chlorobenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea | jocpr.com |

| Attachment to other heterocycles | 2-Aminoethyl-4-arylthiazole, 4-Chlorobenzoyl chloride | N-(2-(4-Arylthiazol-2-yl)ethyl)-4-chlorobenzamide | nih.gov |

| Multicomponent reaction | Primary amine, Maleimide, Aldehyde | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | ua.es |

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (4-Chlorobenzoyl)pyrrolidine by mapping the magnetic environments of its constituent protons and carbon atoms.

¹H NMR Studies for Proton Environment Characterization

¹³C NMR Studies for Carbon Skeletal Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. While specific ¹³C NMR data for this compound is not explicitly detailed in the provided results, analysis of related structures allows for a general prediction. For instance, in 1-tosylpyrrolidine, the pyrrolidine (B122466) carbons appear at δ 47.91 and 25.02 ppm. rsc.org The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon, the four unique carbons of the 4-chlorophenyl group, and the two sets of carbons in the pyrrolidine ring.

Variable-Temperature NMR for Conformational Dynamics and Rotational Barriers

Variable-temperature (VT) NMR studies are employed to investigate the dynamic conformational processes within molecules, such as the rotation around the amide C-N bond in N-aroylpyrrolidines. researchgate.netox.ac.uknumberanalytics.comyoutube.com For N-(4-chlorobenzoyl)pyrrolidine, the barrier to rotation (ΔG298≠) around the C-N bond has been determined to be 60.6 kJ/mol. researchgate.net This value indicates a significant energy barrier, suggesting that the rotation is restricted at room temperature. Such studies reveal that substituents on the benzoyl ring influence this rotational barrier; for example, an electron-withdrawing group like the 4-chloro substituent increases the barrier compared to an electron-donating group like a 4-methoxy substituent. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on the absorption of infrared radiation by its chemical bonds. Although specific IR data for this compound is not available in the search results, the spectrum would be characterized by several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically appearing in the region of 1630-1680 cm⁻¹. Additionally, characteristic peaks for the C-Cl stretching vibration on the aromatic ring would be observed, along with absorptions related to the C-N stretching of the pyrrolidine ring and the C-H stretching and bending of both the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π → π* transitions associated with the aromatic ring and the carbonyl group. The presence of the chlorine atom and the carbonyl group as substituents on the benzene (B151609) ring would influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Conjugation between the aromatic ring and the carbonyl group typically results in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Single-Crystal X-ray Diffraction

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. While the structural characteristics of the this compound moiety are available from studies on more complex molecules incorporating this unit, a detailed analysis based solely on the crystal structure of this compound itself cannot be provided at this time as the primary crystallographic information does not appear to be publicly available.

The following sections, which are predicated on the availability of such data, therefore cannot be populated with the detailed research findings and data tables as requested.

Determination of Absolute Configuration and Crystal Structure

Information regarding the absolute configuration and specific crystal system, space group, and unit cell dimensions for this compound is not available from single-crystal X-ray diffraction studies of the compound itself.

Investigation of Crystal Packing Arrangements

Without the single-crystal X-ray diffraction data for this compound, a description of its crystal packing arrangement is not possible. Such an investigation would typically involve analyzing the three-dimensional arrangement of molecules in the unit cell and identifying any supramolecular motifs formed through intermolecular forces.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic properties of (4-Chlorobenzoyl)pyrrolidine from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. By approximating the exchange-correlation energy, DFT methods, such as those employing the B3LYP functional, can accurately optimize the molecule's geometry to find its lowest energy conformation. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

For related molecular systems, DFT has been used to determine that the optimized geometry can sometimes differ from the conformation observed in a crystal structure, highlighting the influence of crystal packing forces versus the inherent conformational preferences of an isolated molecule. nih.gov Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is valuable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. researchgate.netresearchgate.net

Ab initio methods, which are based on first principles without empirical parameters, are employed for detailed molecular orbital (MO) analysis. reed.edu These calculations, often performed at the Hartree-Fock (HF) or post-HF levels, provide insights into the electronic properties and reactivity of the molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwosh.edu

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. niscpr.res.in For benzoyl derivatives, the HOMO is often localized on the aromatic ring, while the LUMO may be centered on the carbonyl group and adjacent atoms, indicating the primary sites for nucleophilic and electrophilic attack, respectively. niscpr.res.in

Density Functional Theory (DFT) for Electronic Structure and Energetics

Conformational Landscape and Potential Energy Surface Analysis

The flexibility of the pyrrolidine (B122466) ring and the rotation around the amide bond define the conformational landscape of this compound.

The bond between the carbonyl carbon and the pyrrolidine nitrogen (the C-N amide bond) possesses a significant double-bond character due to resonance. This restricts free rotation, leading to a substantial rotational energy barrier. This barrier has been investigated for this compound using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. researchgate.netresearchgate.net

A comparative study using variable-temperature 1H and 13C NMR spectroscopy determined the Gibbs free energy of activation (ΔG‡) for C-N bond rotation. For this compound, this barrier was found to be 60.6 kJ/mol at 298 K. researchgate.netresearchgate.net Research indicates that the presence of an electron-withdrawing 4-chloro substituent on the benzoyl group increases the rotational barrier compared to an electron-donating group like 4-methoxy. researchgate.net This is because the chloro group enhances the double-bond character of the C-N bond, strengthening it and making rotation more difficult. Theoretical calculations have shown good agreement with these experimental findings. researchgate.net

| Compound | ΔG |

|---|---|

| N-benzoyl pyrrolidine | 65.2 |

| N-(4-chlorobenzoyl) pyrrolidine | 60.6 |

| N-(4-methoxybenzoyl) pyrrolidine | 58.8 |

| N-(4-chlorobenzoyl) piperidine (B6355638) | 60.1 |

| N-(4-methoxybenzoyl) piperidine | 57.1 |

Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. For this compound, the relevant potential tautomerism is the amide-iminol equilibrium. The amide form (keto tautomer) is the standard structure, while the iminol form (enol tautomer) would result from the migration of a proton from the nitrogen to the carbonyl oxygen.

However, for simple amides, the amide-iminol equilibrium lies overwhelmingly in favor of the amide form. The significant resonance stabilization of the N-C=O system, which confers partial double-bond character to the C-N bond, is lost in the iminol tautomer. nih.gov Computational studies on various amide-containing systems consistently show the iminol tautomer to be substantially higher in energy, making its population negligible under standard conditions. beilstein-journals.org While tautomerism is a critical consideration in other heterocyclic systems like pyrazolones or in drugs where it can affect metabolism, it is not a significant feature of the ground-state chemistry of this compound. researchgate.netchemrxiv.org

Studies on Amide C-N Rotational Barriers

Solvation Effects on Molecular Properties and Dynamics

The surrounding solvent medium can significantly influence the properties and dynamic behavior of this compound. Both experimental and computational studies have demonstrated that solvent polarity plays a key role, particularly in affecting the barrier to C-N bond rotation. researchgate.netresearchgate.net

The rotational barrier in amides is generally higher in polar solvents than in non-polar ones. researchgate.netresearchgate.net This phenomenon is attributed to the difference in polarity between the ground state and the transition state of rotation. The planar ground state of the amide is highly polar and resonance-stabilized. The transition state, where the p-orbitals of the nitrogen and carbonyl carbon are perpendicular, has broken resonance and is less polar. Polar solvents preferentially stabilize the more polar ground state, thereby increasing the energy difference between the ground state and the transition state, which manifests as a higher rotational barrier. researchgate.net

Computational approaches often use Polarizable Continuum Models (PCM) to simulate the effects of a solvent. researchgate.netacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvated environment. Such calculations have corroborated the experimental trend of increasing rotational barriers with higher solvent polarity for amide-containing molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules, including the conformational flexibility of this compound. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.

The free energy of activation at 298 K (ΔG298≠) for the C-N bond rotation in N-(4-chlorobenzoyl) pyrrolidine has been experimentally determined to be 60.6 kJ/mol. researchgate.net This value provides a quantitative measure of the energy required to transition between different conformational states. Theoretical studies have shown good agreement with these experimental results, validating the computational models used. researchgate.net

In general, MD simulations for such molecules are performed using sophisticated software packages like GROMACS or AMBER. frontiersin.orgchemrxiv.orgmdpi.com These simulations would typically involve placing the this compound molecule in a solvent box (e.g., water or an organic solvent) and running the simulation for a sufficient time to observe multiple conformational transitions. The analysis of the simulation trajectory can then provide information on the population of different conformers and the kinetics of their interconversion.

Computational Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers methods to predict the spectroscopic properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) is a particularly common and effective method for this purpose. researchgate.netbeilstein-journals.org By calculating the electronic structure of this compound, it is possible to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Chemical Shifts: The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net The calculated shielding constants are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts. These predicted shifts can be compared directly with experimental NMR spectra to aid in signal assignment and structural elucidation. For related molecules, DFT calculations have been shown to successfully predict ¹H and ¹³C NMR chemical shifts. researchgate.net

IR Frequencies: The calculation of IR frequencies involves determining the vibrational modes of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This theoretical spectrum can be compared with experimental FT-IR data to assign the observed absorption bands to specific molecular vibrations. For instance, in similar compounds, the characteristic C=O and C-N stretching frequencies are key features that can be accurately predicted. researchgate.netresearchgate.net

The following table provides an example of how predicted spectroscopic data for a related compound, N-4-chlorobenzoyl–N′-4-methoxylphenylthiourea, compares with experimental values. researchgate.net A similar approach would be applied to this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| δ(N-H) | ~1500 | Matches well with DFT |

| ν(C-N) | ~1300, ~1100 | Matches well with DFT |

| ν(C=S) | ~750 | Matches well with DFT |

Validation and Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. This correlation provides confidence in the computational models and allows for a deeper understanding of the experimental observations.

For this compound, the experimentally determined rotational barrier of 60.6 kJ/mol serves as a key benchmark for validating theoretical calculations of its conformational dynamics. researchgate.net Computational models that can accurately reproduce this value are considered reliable for further exploration of the molecule's potential energy surface.

Similarly, the comparison of predicted NMR chemical shifts and IR frequencies with experimental spectra is a fundamental validation step. Discrepancies between theoretical and experimental data can often be attributed to factors such as solvent effects or the limitations of the chosen computational method. For example, studies on related pyrrolidine derivatives have shown that DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory can provide results that are in good agreement with experimental findings. beilstein-journals.orgbeilstein-journals.org

The table below illustrates the correlation between experimental and theoretical data for the rotational barrier in a series of N-benzoyl pyrrolidine and piperidine derivatives. researchgate.net

| Compound | Experimental ΔG298≠ (kJ/mol) | Theoretical Agreement |

|---|---|---|

| N-benzoyl pyrrolidine | 65.2 | Good |

| N-(4-chlorobenzoyl) pyrrolidine | 60.6 | Good |

| N-(4-methoxybenzoyl) pyrrolidine | 58.8 | Good |

| N-(4-chlorobenzoyl) piperidine | 60.1 | Good |

| N-(4-methoxybenzoyl) piperidine | 57.1 | Good |

This strong correlation between theoretical predictions and experimental observations for related compounds underscores the power of computational methods to provide reliable insights into the chemical and physical properties of this compound.

Structure Activity Relationship Sar Methodologies for Pyrrolidine Derivatives Containing 4 Chlorobenzoyl Units

Systematic Chemical Modifications and Their Impact on Molecular Recognition

Systematic chemical modification is a fundamental approach in SAR studies to probe the molecular interactions between a ligand and its target. For derivatives containing the (4-Chlorobenzoyl)pyrrolidine scaffold, modifications can be introduced at several key positions to enhance potency, selectivity, and pharmacokinetic properties.

The 4-chlorobenzoyl unit itself is a critical pharmacophore. The chlorine atom at the para-position of the benzoyl ring often plays a significant role in biological interactions. Electron-withdrawing groups like the 4-Cl substituent can enhance binding to hydrophobic pockets within enzymes or receptors. Studies on related benzophenone (B1666685) derivatives show that the presence of a chlorine atom can influence chemical reactivity and biological interactions. For instance, research on isoindolinone-based compounds revealed that introducing a 4-chloro substituent to the aromatic ring improved binding affinity. mdpi.com

Modifications to the benzoyl group are a common strategy. For example, in studies of N-benzoyl piperidine (B6355638) derivatives, a 4-chloro substituent on the benzoyl group was found to increase the rotational barrier about the amide C-N bond, whereas a 4-methoxy group decreased it. researchgate.net This highlights how electronic effects of substituents on the benzoyl ring can alter the conformational properties of the molecule, thereby impacting receptor fit. In the development of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors based on a (4-(4-chlorobenzoyl)piperidin-1-yl)methanone scaffold, modifications to the second benzoyl group were explored. Replacing a para-methoxy group with a meta-hydroxyl group on the N-benzoyl ring significantly increased inhibitory potency, suggesting the formation of a key hydrogen bond network within the enzyme's active site. researchgate.net

Table 1: Impact of Systematic Modifications on Biological Activity

| Parent Scaffold | Modification | Observed Impact | Reference |

|---|---|---|---|

| N-benzoyl piperidine | Substitution of 4-H with 4-Cl on benzoyl ring | Increased the rotational barrier of the amide C-N bond. | researchgate.net |

| N-benzoyl piperidine | Substitution of 4-H with 4-Methoxy on benzoyl ring | Decreased the rotational barrier of the amide C-N bond. | researchgate.net |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | Replacement of p-methoxy with m-hydroxyl on the N-benzoyl ring | Significantly increased MAGL inhibition activity (IC50 from >10 µM to 0.84 µM). | researchgate.net |

| Isoindolinone core | Introduction of a 4-chloro substituent | Improved binding affinity for MDM2. | mdpi.com |

Influence of Substituents on the Pyrrolidine (B122466) Ring on Interaction Specificity

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional space due to its non-planar, sp3-hybridized nature. nih.gov Substituents on the pyrrolidine ring can profoundly influence a molecule's basicity, stereochemistry, and interaction specificity. nih.gov The nitrogen atom of the pyrrolidine ring is a key site for substitution, and its basicity can be modulated by substituents at the C-2 position. nih.gov

In the context of aminopyrazole-based JNK3 inhibitors, introducing specific substituents onto a pyrrolidine group attached to the core structure led to significant improvements in potency. acs.org Analogs featuring a dimethylamino, diethylamino, or piperidine group attached via the pyrrolidine exhibited high potency against the JNK3 enzyme. acs.org This demonstrates that even distal modifications to the pyrrolidine ring can have a substantial impact on target engagement.

Furthermore, the position of substituents on the pyrrolidine ring is critical. Studies have shown that transposing a methyl group from the C3 to the C4 position of a pyrrolidine ring can lead to a complete loss of potency against certain targets, highlighting the high degree of spatial precision required for molecular recognition. nih.gov In another example, research on pyrrolo[3,4-c]pyridine derivatives indicated that the substituent at the para position of a phenyl ring attached to the core structure increased activity. mdpi.com

The incorporation of the pyrrolidine ring into larger, more complex systems, such as in spiro[pyrrolidine-3,3'-oxindole] compounds, creates unique structural scaffolds that have shown significant biological activity, including anticancer properties. researchgate.net The derivatization of the pyrrolidine component in these complex molecules is a key strategy for modulating their pharmacological profiles. researchgate.net

Table 2: Effect of Pyrrolidine Ring Substituents on Activity

| Compound Class | Pyrrolidine Modification | Effect on Activity/Potency | Reference |

|---|---|---|---|

| Aminopyrazole-based JNK3 Inhibitors | Addition of a dimethylamino or piperidine group | Exhibited high JNK3 potency. | acs.org |

| RORγt Modulators | Transposition of a methyl group from C3 to C4 | Resulted in loss of RORγt potency. | nih.gov |

| Pyrrolidine Sulfonamides | Fluorophenyl substituent at C3 | Offered better in vitro potency. | nih.gov |

Stereochemical Effects on Molecular Architecture and Ligand-Receptor Interactions

The non-planar nature of the pyrrolidine ring often introduces chiral centers, making stereochemistry a critical determinant of biological activity. nih.gov The spatial orientation of substituents can dictate how a ligand fits into the binding site of a protein, with different stereoisomers often exhibiting vastly different potencies and even different pharmacological profiles. nih.gov

The absolute configuration of substituents on the pyrrolidine ring can be crucial for establishing productive interactions with a receptor. For example, in the development of bradykinin (B550075) B1 receptor antagonists, SAR studies revealed that the R and S enantiomers of certain compounds had differential affinities, an observation that could be rationalized by molecular modeling which showed specific hydrogen bonding patterns for the more active enantiomer. upc.edu Similarly, in studies of respiratory syncytial virus (RSV) inhibitors based on a pyrrolo[3,4-c]pyridine scaffold, the S-enantiomer of the tested compounds was found to be the active isomer. mdpi.com

Application of Computational Tools in SAR Investigations

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to rationalize experimental SAR data and to guide the design of new compounds with improved properties. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two of the most widely used computational techniques in the investigation of pyrrolidine derivatives.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. niscpr.res.in This technique provides valuable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that stabilize the ligand-receptor complex.

For pyrrolidine derivatives, docking studies have been successfully employed to understand their mechanism of action and to rationalize observed SAR data. For instance, in a study of pyrrolidine derivatives as potential α-amylase and α-glucosidase inhibitors, molecular docking results for the most potent compounds showed good agreement with the experimental inhibition data. nih.gov Similarly, docking studies of novel pyrrolidine-based thiosemicarbazones as dihydrofolate reductase (DHFR) inhibitors helped to understand the binding interactions between the compounds and the enzyme's active site. rsc.org

Docking can also guide the structural optimization of lead compounds. In the development of reversible MAGL inhibitors, molecular docking was used to understand the binding pose of a lead compound, which directed the subsequent chemical modifications. researchgate.net These studies suggested that a potent inhibitor displaced a structural water molecule and mimicked its hydrogen bonds within the binding site, identifying a new anchoring point for inhibitor design. researchgate.net In another study on sulphonylurea/pyrrolidine-based hypoglycemic agents, docking was used to predict the binding affinity and interactions of designed compounds, with several candidates showing binding affinities comparable to the standard drug glibenclamide. researchgate.netjocpr.com

Table 3: Examples of Molecular Docking Studies on Pyrrolidine Derivatives

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Pyrrolidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Correlated in vitro and in silico data to identify promising inhibitory activity and favorable binding modes. | rsc.org |

| Sulphonylurea/pyrrolidine derivatives | Aldo-keto reductase family 1 member C1 (AKR1C1) | Predicted binding affinity and interactions with various residues; compounds 5B, 5G, and 5I showed good binding affinity. | researchgate.netjocpr.com |

| Pyrrolidine derivatives | α-amylase and α-glucosidase | Docking results of potent derivatives showed good agreement with experimental data. | nih.gov |

| 4-Chlorobenzoylpiperidine derivatives | Monoacylglycerol lipase (MAGL) | Suggested binding interactions that replace a structural water molecule, identifying a new key anchoring point. | researchgate.net |

| Pyrimidine (B1678525) and pyrrolidine derivatives | Influenza virus neuraminidase (PDB: 2HU0) | Predicted compounds formed significant hydrogen bonds with the enzyme. | niscpr.res.in |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. niscpr.res.in A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. niscpr.res.injuniperpublishers.com

QSAR studies on pyrrolidine derivatives have successfully identified key molecular descriptors that govern their inhibitory activity. For a series of pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors, a QSAR analysis revealed the importance of a shape flexibility index, an Ipso atom E-state index, and electrostatic parameters like dipole moment in determining activity. nih.gov The resulting models were statistically robust and could be used for predictive purposes. nih.gov

In another study on pyrimidine and pyrrolidine derivatives as influenza virus neuraminidase inhibitors, a QSAR model was developed using multiple linear regression (MLR). niscpr.res.in The model showed a significant correlation between structural descriptors and inhibitory activity, and it was used to predict new compounds with potentially higher potency than those in the original series. niscpr.res.in Similarly, 3D-QSAR models have been developed for morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives, identifying important regions for affinity around a p-chlorobenzyl group and the aliphatic amine system. acs.org These models provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity, offering a powerful visual guide for drug design.

Table 4: QSAR Model Statistics for Pyrrolidine Derivatives

| Compound Class | Target | Model Type | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Cyanopyrrolidine derivatives | DPP-IV | 3D-QSAR | r² = 0.9945, q² = 0.9866 | juniperpublishers.com |

| Pyrrolidine analogs | DPP-IV | MLR and PLS | Statistically significant s, F, r, r², and r²(CV) values. | nih.gov |

| Pyrimidine and pyrrolidine derivatives | Influenza virus neuraminidase | MLR | Significant correlation between inhibitory activity and structural descriptors. | niscpr.res.in |

Coordination Chemistry of N 4 Chlorobenzoyl Pyrrolidine Derivatives

Synthesis of Metal Complexes Incorporating N-(4-Chlorobenzoyl)pyrrolidine Ligands

The synthesis of metal complexes with N-(4-chlorobenzoyl)pyrrolidine thiourea (B124793) derivatives typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The ligand itself is generally prepared through a two-step process. First, 4-chlorobenzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, to form 4-chlorobenzoyl isothiocyanate. This intermediate is then reacted with pyrrolidine (B122466) to yield the final N-(4-chlorobenzoyl)-N'-(pyrrolidin-1-yl)thiourea ligand. conicet.gov.ar

The complexation reaction is usually carried out by dissolving the ligand in a suitable organic solvent, such as ethanol (B145695), methanol, or a mixture of ethanol and dichloromethane (B109758), and then adding a solution of the metal salt, often a metal(II) acetate (B1210297) or chloride, dropwise. hilarispublisher.com The reaction is typically stirred at room temperature or under reflux conditions. globalresearchonline.net In many cases, the resulting metal complex precipitates from the solution and can be isolated by filtration, followed by washing and recrystallization. hilarispublisher.com Some syntheses may employ microwave irradiation as a green chemistry approach to accelerate the reaction and improve yields. hilarispublisher.com The stoichiometry of the resulting complexes, such as ML2 or ML3, depends on the metal ion and the reaction conditions. researchgate.net

Characterization of Ligand Coordination Modes and Chelating Properties

N-(4-chlorobenzoyl)pyrrolidine thiourea derivatives are versatile ligands that can coordinate to metal ions in different ways. The most common coordination mode is as a bidentate ligand, where it binds to the metal center through two donor atoms. researchgate.net In the deprotonated form, the ligand typically coordinates through the carbonyl oxygen atom and the thiourea sulfur atom, forming a stable six-membered chelate ring. conicet.gov.arnih.gov This O,S-bidentate coordination is prevalent in complexes with metals like Ni(II), Cu(II), Pd(II), and Pt(II). researchgate.netconicet.gov.arnih.gov

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the nature of the metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide direct evidence of coordination. A key indicator is the shift of the ν(C=O) (carbonyl) and ν(C=S) (thiocarbonyl) stretching vibrations. Upon coordination of the carbonyl oxygen and thiocarbonyl sulfur to the metal center, these bands typically shift to lower frequencies (redshift). researchgate.netmdpi.com The disappearance of the ν(N-H) stretching vibration band in the spectra of the metal complexes indicates the deprotonation of the ligand upon coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its complexes in solution. In the ¹H NMR spectrum of the free ligand, the N-H proton appears as a characteristic signal. The disappearance of this signal in the spectra of the metal complexes confirms the deprotonation and involvement of the nitrogen atom in the coordination (or at least its deprotonation upon chelation). acs.org Shifts in the signals of the pyrrolidine and benzoyl protons can also provide information about the electronic environment changes upon complexation.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment of the metal ion (e.g., square planar, tetrahedral, or octahedral). hilarispublisher.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns, further confirming their composition. hilarispublisher.com

| Spectroscopic Technique | Key Observational Changes Upon Complexation |

| Infrared (IR) | Redshift of ν(C=O) and ν(C=S) bands; Disappearance of ν(N-H) band. mdpi.com |

| ¹H NMR | Disappearance of the N-H proton signal. acs.org |

| UV-Visible | Appearance of d-d transition bands indicative of coordination geometry. hilarispublisher.com |

| Mass Spectrometry | Molecular ion peak corresponding to the expected complex formula. hilarispublisher.com |

Structural Determination of Metal Complexes via X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these metal complexes in the solid state. It provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For instance, the crystal structure of a cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido] copper(II) complex revealed a square-planar coordination geometry around the Cu(II) ion, with the metal being coordinated by two oxygen and two sulfur atoms from two deprotonated ligand molecules in a cis arrangement. conicet.gov.ar Similarly, a platinum(II) complex with a related N,N-disubstituted-4-chlorobenzoyl thiourea ligand also exhibited a square-planar geometry with a cis configuration of the two O,S-bidentate ligands. conicet.gov.arnih.gov In contrast, some Co(III) complexes with similar ligands have been found to adopt a distorted octahedral geometry, where the cobalt ion is coordinated to three bidentate ligands. researchgate.net The crystal packing of these complexes is often stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking. conicet.gov.ar

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido] copper(II) | Cu(II) | Square Planar | cis-coordination of two O,S-bidentate ligands. conicet.gov.ar |

| Platinum(II) complex with N,N-disubstituted-4-chlorobenzoyl thiourea | Pt(II) | Square Planar | cis-coordination of two O,S-bidentate ligands. conicet.gov.arnih.gov |

| Cobalt(III) complex with N,N-dimethyl-N'-(2-chloro-benzoyl)thiourea | Co(III) | Distorted Octahedral | Coordination of three bidentate ligands. researchgate.net |

Impact of Ligand Architecture on Metal Coordination Geometry

The architecture of the N-(4-chlorobenzoyl)pyrrolidine thiourea ligand plays a significant role in determining the coordination geometry of the resulting metal complex. Several factors related to the ligand structure are influential:

Steric Hindrance: The size and bulkiness of the substituents on the thiourea nitrogen atoms can influence the coordination number and geometry. Bulky substituents may favor lower coordination numbers or distorted geometries to minimize steric clashes.

Electronic Effects: The electronic properties of the substituents on the benzoyl ring can modulate the electron density on the donor atoms (oxygen and sulfur), thereby affecting the strength of the metal-ligand bonds. Electron-withdrawing groups, such as the chloro group at the 4-position, can influence the acidity of the N-H proton and the donor capacity of the oxygen and sulfur atoms.

Nature of the Metal Ion: The preferred coordination geometry is also highly dependent on the nature of the metal ion itself, including its size, charge, and d-electron configuration. For example, d⁸ metal ions like Ni(II), Pd(II), and Pt(II) often favor a square-planar geometry, while d⁹ ions like Cu(II) can adopt square-planar or distorted geometries. researchgate.netconicet.gov.arnih.gov d⁶ ions like Co(III) typically form octahedral complexes. researchgate.net

Bite Angle of the Chelate Ring: The formation of a six-membered chelate ring upon O,S-coordination imposes certain geometric constraints, influencing the bond angles around the metal center.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Chlorobenzoyl)pyrrolidine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A standard synthetic route involves reacting pyrrolidine with 4-chlorobenzoyl chloride under alkaline conditions (e.g., KOH in isopropyl alcohol (IPA) at 40°C) to facilitate nucleophilic acyl substitution . Optimization can employ Design of Experiments (DoE) frameworks, such as Central Composite Face (CCF) designs, to evaluate critical factors like residence time, temperature, and stoichiometric ratios. For example, varying pyrrolidine equivalents and reaction temperature systematically can identify optimal conditions for yield enhancement .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with relative retention time analysis is recommended for purity assessment, as demonstrated for structurally related chlorobenzoyl derivatives (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone with a retention time of 0.34) . Structural confirmation requires X-ray crystallography for precise bond-length and angle determination, as applied to analogous pyrrolidine derivatives like 1-Tosyl-2-Ethyl Pyrrolidine . Complementary techniques include IR spectroscopy for functional group validation and mass spectrometry for molecular weight verification .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Reproducibility hinges on strict adherence to documented reaction protocols, including solvent purity (e.g., anhydrous DCM), catalyst selection (e.g., HATU for amide coupling), and temperature control (±1°C). Post-synthesis, thorough washing (e.g., brine and NaHCO₃ for neutralization) and column chromatography (silica gel, hexane/ethyl acetate gradient) ensure consistent purity (>97% by GC) . Safety protocols, such as using PPE and fume hoods, mitigate experimental variability caused by contamination or side reactions .

Advanced Research Questions

Q. How does the introduction of a 4-chlorobenzoyl group influence the biological activity and SAR of pyrrolidine-based compounds?

- Methodological Answer : The 4-chlorobenzoyl moiety enhances lipophilicity and target binding affinity by introducing halogen-bonding interactions. SAR studies on pyrrolidine derivatives suggest that substituents at the para-position of the benzoyl group (e.g., Cl vs. F) modulate selectivity for enzymes like matrix metalloproteinases (MMPs) or aminopeptidase N (APN). Activity cliffs can be identified by comparing IC₅₀ values of analogs with varying electronic (e.g., electron-withdrawing Cl) or steric profiles .

Q. What methodologies are recommended for resolving contradictions in biological activity data among structurally similar this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. To address this:

- Perform orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity trends.

- Re-analyze compound purity via HPLC-MS and quantify residual solvents (e.g., DMF) that may interfere with biological readouts .

- Apply iterative data triangulation, combining experimental results with computational docking to validate binding hypotheses .

Q. What computational approaches are validated for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict logP values and dipole moments, which correlate with solubility and membrane permeability. For instance, computed logP values for pyrrolidine derivatives show <5% deviation from experimental shake-flask measurements . Molecular dynamics simulations further validate conformational stability in aqueous environments, aligning with NMR-derived rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.